Boc-L-beta-homoglutamic acid 6-benzyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

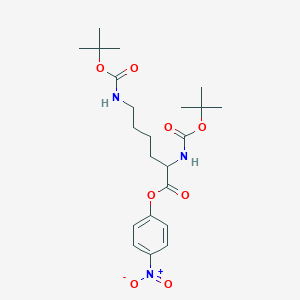

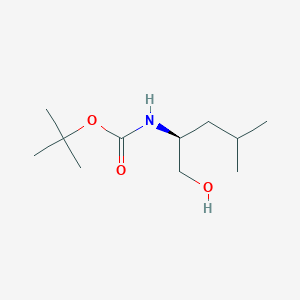

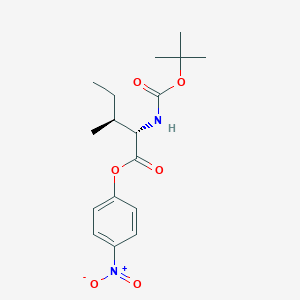

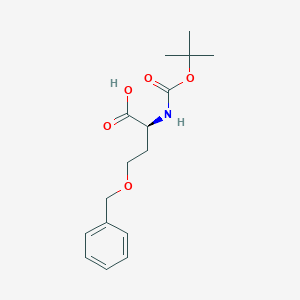

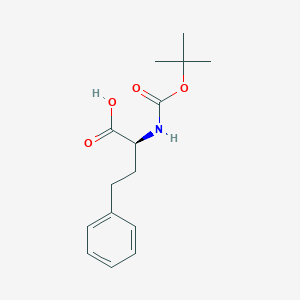

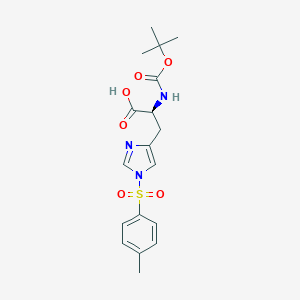

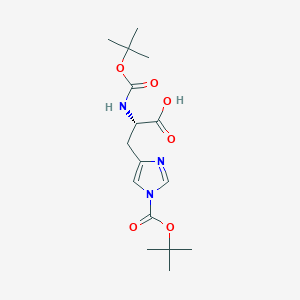

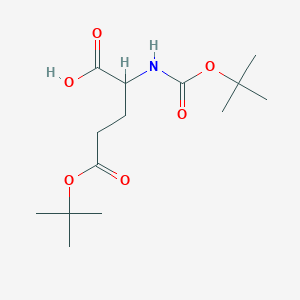

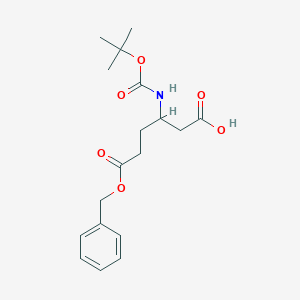

Boc-L-beta-homoglutamic acid 6-benzyl ester, also known as Boc-Hgl-OBzl, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white powder with a molecular formula of C18H25NO6 and a molecular weight of 351.39 .

Molecular Structure Analysis

The InChI string for Boc-L-beta-homoglutamic acid 6-benzyl ester isInChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O . It has a predicted density of 1.178±0.06 g/cm3 and a predicted boiling point of 530.0±45.0 °C .

科学的研究の応用

Aggregational Behavior in Solvents

Studies have shown that Boc-L-glutamic acid oligomeric benzyl esters, which are structurally related to Boc-L-beta-homoglutamic acid 6-benzyl ester, exhibit interesting aggregational behavior in solvents like benzene and dioxane. These oligomeric molecules tend to form aggregates, and their behavior has been analyzed using techniques like SAXS (Small Angle X-ray Scattering) and Fourier transform IR spectroscopy. The aggregational behavior is influenced by factors such as the concentration of the solution and the presence of bulky Boc groups which can hinder the formation of aggregates (Ishida et al., 2002) (Okabayashi et al., 2002).

Synthesis and Chemical Transformations

Synthesis of Related Compounds:

- Conversion to Diazoketone Intermediate: The synthesis of N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to pharmaceutically active compounds, involves a conversion to the diazoketone intermediate, showcasing a stepwise procedure in a liquid phase. This conversion plays a crucial role in the production of HIV protease inhibitors (Pollet et al., 2009).

- Optically Pure β-Amino Acids Synthesis: The synthesis of orthogonally protected optically pure β-amino acids, such as constrained phenylalanine analogs, has been described. These syntheses involve complex chemical transformations and are crucial for the development of peptide-based therapeutic agents (Kawahata & Goodman, 1999).

Molecular Binding and Interaction

Molecular Discrimination by Capsule

A study utilized a self-assembled cylindrical capsule to bind N-alpha-protected amino acid esters, including those related to Boc-L-beta-homoglutamic acid 6-benzyl ester. This study provides insights into how such molecules can be selectively encapsulated and recognized, offering potential applications in molecular sensing and drug delivery systems (Hayashida et al., 2002).

Chemical Stability and Modification

Synthesis of Stable Analogs

In a quest to enhance the stability of certain peptide-based drugs, analogs were synthesized where the ester bond was replaced by a more stable linkage. This approach can be potentially applied to the stability enhancement of compounds structurally related to Boc-L-beta-homoglutamic acid 6-benzyl ester, thus making them more suitable for in vivo studies (Amblard et al., 1993).

Safety And Hazards

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNOCWCLLYHKE-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-beta-Hoglu(Obzl)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。